3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13-19(20(26-31-13)15-9-5-6-10-17(15)23)22(28)24-21-16-11-32(29,30)12-18(16)25-27(21)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYOOCTBRKNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various research studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,4-c]pyrazole with an isoxazole moiety.
- Substituents : A chlorophenyl group and a carboxamide functional group.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar thieno[3,4-c]pyrazole derivatives. For instance, compounds derived from thieno[2,3-c]pyrazole exhibited significant inhibitory effects against bacterial cell wall biosynthesis enzymes such as MurB and MurC. These compounds demonstrated good activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 16 |
| Compound B | VRE | 32 |
| Compound C | PRSP | >128 |
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have also shown promise as anti-inflammatory agents. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The mechanism is believed to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives is notable. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, studies have shown that specific derivatives inhibited cell proliferation in breast cancer and colon cancer models by inducing cell cycle arrest and promoting apoptotic pathways .
Table 2: Anticancer Activity Profiles
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 10 |
| Compound E | HCT116 (Colon) | 15 |
| Compound F | A549 (Lung) | 12 |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study synthesized various thieno[3,4-c]pyrazole derivatives and tested their antibacterial properties against a panel of bacteria. The results indicated that certain modifications to the structure led to enhanced activity against resistant strains . -
Case Study on Anticancer Mechanism :
Another investigation focused on the mechanism of action of a thieno[3,4-c]pyrazole derivative in breast cancer cells. The study revealed that the compound activated caspase pathways leading to apoptosis and significantly reduced tumor growth in xenograft models .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance, the compound has shown inhibitory effects on various cancer cell lines in vitro. A study published in Molecules highlighted its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties
-
Antimicrobial Activity
- Preliminary tests have shown that this compound possesses antimicrobial properties against several bacterial strains. A case study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : High bioavailability observed in animal models.
- Distribution : Rapid distribution to tissues with significant binding to plasma proteins.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine as metabolites .
- Breast Cancer Inhibition
- Anti-inflammatory Mechanism
-
Antimicrobial Efficacy
- The compound was tested against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for further development into an antimicrobial drug .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Bond
The carboxamide linkage is susceptible to hydrolysis under acidic or alkaline conditions. For example:
-
Acidic Hydrolysis : In HCl (6M, reflux), the amide bond cleaves to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and the corresponding thieno[3,4-c]pyrazole amine .
-
Basic Hydrolysis : NaOH (2M, 80°C) yields the sodium salt of the carboxylic acid .
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 6M HCl, 100°C | 0.12 | 5.8 |
| 2M NaOH, 80°C | 0.08 | 8.7 |
Electrophilic Aromatic Substitution on Isoxazole and Thienopyrazole
The isoxazole ring undergoes nitration and sulfonation at the 5-methyl-substituted position due to electron-donating effects. The thieno[3,4-c]pyrazole system shows limited reactivity due to electron-withdrawing sulfone groups .
Example Reaction :
Product Distribution :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | C5 (isoxazole) | 45–52 |
| SO₃H⁺ | No reaction | <5 |
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group participates in NAS under catalytic conditions:
-
Palladium-Catalyzed Coupling : With Pd(PPh₃)₄ and K₂CO₃ in DMF, the chloro substituent is replaced by aryl/alkyl groups (e.g., Suzuki-Miyaura coupling).
Reaction Scope :
| Nucleophile | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
| Ethylamine | CuI, 1,10-phenanthroline | 63 |
Redox Reactions of the Thienopyrazole Sulfone
The sulfone group (5,5-dioxido) is redox-inert under standard conditions but can be reduced to a thioether using LiAlH₄ at elevated temperatures (150°C, 12h).
Reduction Pathway :
Yield : 22–28% (low due to competing decomposition).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces intramolecular cyclization between the isoxazole and thienopyrazole moieties, forming a fused tetracyclic product .
Key Parameters :
| Parameter | Value |
|---|---|
| Quantum Yield | 0.15 |
| Irradiation Time | 8h |
| Product Purity | >90% (HPLC) |
Solvent-Dependent Tautomerism
In polar aprotic solvents (e.g., DMSO), the thieno[3,4-c]pyrazol-3-amine exhibits keto-enol tautomerism, influencing its reactivity .
Equilibrium Ratios :
| Solvent | Keto:Enol Ratio |
|---|---|
| DMSO | 3:1 |
| CHCl₃ | 7:1 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with primary degradation pathways involving:
-
Loss of the sulfone group (210–250°C).
-
Fragmentation of the isoxazole ring (250–300°C).
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Literature
and list thiazole-containing compounds (e.g., Thiazol-5-ylmethyl carbamates and imidazolidinone derivatives). While these share heterocyclic frameworks, they differ critically from the target compound:
- Core Structure: The target compound’s thieno[3,4-c]pyrazol sulfone and isoxazole-carboxamide groups are absent in the Pharmacopeial compounds, which instead emphasize thiazole and ureido motifs.
- Functional Groups : The sulfone (5,5-dioxido) and 2-chlorophenyl substituents in the target compound are distinct from the hydroperoxypropan-2-yl or ethylthiazol groups in the Pharmacopeial examples.
Methodological Insights from Computational and Crystallographic Tools
- Crystallography (SHELX): The SHELX system is widely used for small-molecule structure determination. If the target compound’s crystal structure were resolved using SHELXL or SHELXTL, its bond lengths, angles, and sulfone geometry could be compared to analogues (e.g., sulfone-containing pyrazoles or isoxazoles).
- For instance, the sulfone group’s electron-withdrawing effects in the target compound could be contrasted with sulfonamide or sulfoxide analogues to predict reactivity or binding interactions.
Hypothetical Comparison Table
Given the lack of direct data, a theoretical comparison is proposed based on common heterocyclic features:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
- The compound's synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes condensation of isoxazole-carboxylic acid derivatives with thieno-pyrazole amines under peptide coupling conditions (e.g., using carbodiimides). Ultrasound-assisted synthesis, as demonstrated in related pyrazole-isoxazole hybrids (e.g., 61% yield under 4-hour sonication), may enhance reaction efficiency by reducing aggregation and improving reagent diffusion . Yield optimization should focus on solvent selection (e.g., ethanol or DMF), stoichiometric ratios of intermediates, and temperature control during critical steps like cyclization.
Q. How is structural confirmation performed for this compound?
- Structural validation relies on 1H/13C NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) and carbonyl resonances (e.g., carboxamide C=O at ~165–170 ppm). Mass spectrometry (EI) provides molecular ion peaks (e.g., m/z 450–550 range) and fragmentation patterns consistent with the heterocyclic backbone. Elemental analysis (C, H, N) should match calculated values within ±0.3% deviation .
Q. What in vitro assays are suitable for initial biological screening?
- Basic screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or resazurin-based tests). For example, related pyrazole-carboxamides showed activity in COX-2 inhibition studies, requiring IC50 determination via fluorometric or colorimetric substrates. Ensure assay buffers are compatible with the compound’s solubility profile (e.g., DMSO stock solutions ≤0.1% v/v) .
Advanced Research Questions
Q. How can reaction by-products or regiochemical ambiguities be resolved during synthesis?
- HPLC-MS monitoring of intermediates is critical to detect side products like uncyclized precursors or regioisomers. For example, thieno-pyrazole ring closure may yield positional isomers; these can be differentiated via 2D NMR (e.g., NOESY correlations to confirm spatial proximity of substituents). Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) effectively purifies the target compound (>95% purity) .
Q. What computational strategies predict pharmacokinetic properties and target selectivity?
- SwissADME evaluates lipophilicity (LogP), solubility (LogS), and drug-likeness (e.g., Lipinski violations). Molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., COX-2 PDB: 5KIR) identifies binding poses and affinity scores. Compare results with reference drugs (e.g., celecoxib) to assess selectivity for phenyl-substituted binding pockets .
Q. How should contradictory biological data (e.g., IC50 variability) be analyzed?
- Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular models (e.g., primary vs. immortalized cells). Apply normalization to internal controls (e.g., housekeeping enzymes) and validate findings via orthogonal assays (e.g., SPR for binding kinetics). Statistical frameworks like hierarchical Bayesian modeling account for inter-experimental variability .
Q. What methodologies resolve spectral overlaps in complex NMR datasets?
- For crowded aromatic regions, use high-field NMR (≥500 MHz) and selective decoupling to isolate signals. 13C-DEPT-135 distinguishes CH2/CH3 groups in the dihydrothieno-pyrazole moiety. Assign ambiguous peaks via HMBC correlations (e.g., cross-peaks between isoxazole carbonyl and adjacent methyl groups) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS over 24–72 hours. Major degradation pathways (e.g., hydrolysis of the carboxamide bond) can be mitigated by structural modifications, such as introducing electron-withdrawing substituents on the phenyl ring .
Methodological Guidelines
- Synthetic Optimization : Prioritize ultrasound or microwave-assisted methods to reduce reaction times and improve yields .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., ACD/Labs NMR simulator) and reference libraries .
- Biological Replication : Use ≥3 biological replicates with randomized block designs to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
